2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro and dimethylaminopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 6-(dimethylamino)pyridin-2-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The dichloro groups can participate in halogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the pyridinyl group but shares the dichloro-substituted benzamide core.
6-(Dimethylamino)pyridin-2-ylmethanol: Contains the pyridinyl group but lacks the benzamide core.
N,N-Dimethyl-4-aminopyridine: Similar in structure but without the benzamide and dichloro groups.
Uniqueness
2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)14-5-3-4-11(19-14)9-18-15(21)12-7-6-10(16)8-13(12)17/h3-8H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKAFVJMWVQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.